Product packaging for 1,3-Isoquinolinediol(Cat. No.:CAS No. 86-94-2)

1,3-Isoquinolinediol

Cat. No.: B3194752
CAS No.: 86-94-2
M. Wt: 161.16 g/mol
InChI Key: QFNFXYPFSYJCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Isoquinolinediol is a high-purity chemical reagent intended for research applications. As a derivative of the isoquinoline family, this compound is of significant interest in medicinal chemistry and drug discovery research. Researchers utilize this and similar isoquinolinediol compounds as valuable scaffolds or intermediates in the synthesis of more complex molecules, as well as in biochemical probing. While the specific biological targets for the 1,3-isomer are not fully detailed in public sources, closely related isomers, such as 1,5-Isoquinolinediol, are established as inhibitors of PARP1 (Poly (ADP-ribose) polymerase 1), a key enzyme involved in DNA repair and a prominent target in oncology research. This suggests potential research applications for this compound in studying cellular repair mechanisms and exploring new therapeutic strategies. The compound has a molecular formula of C 9 H 7 NO 2 and a molecular weight of 161 Da. For laboratory use, it is recommended to store the product at -20°C, protect it from light, and prepare stock solutions in solvents like DMSO, with storage at -20°C for no more than one month. Warning: This product is provided 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. All safety data sheets should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B3194752 1,3-Isoquinolinediol CAS No. 86-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-5H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFXYPFSYJCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC(=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290974
Record name 1,3-Isoquinolinediol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-94-2
Record name 1,3-Isoquinolinediol
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Record name 1,3-Isoquinolinediol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Isoquinolinediol
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Advanced Synthetic Methodologies for 1,3 Isoquinolinediol and Its Congeners

Classical Approaches in Isoquinoline (B145761) Synthesis Relevant to Dihydroxylated Variants

Classical synthetic routes to the isoquinoline scaffold, while not directly yielding 1,3-isoquinolinediols, are foundational for creating the core structure, which can then be further functionalized. These methods often lead to dihydro- or tetrahydroisoquinoline intermediates that can serve as precursors.

Bischler-Napieralski Cyclization and Related Transformations

The Bischler-Napieralski reaction is a well-established method for synthesizing 1,2-dihydroisoquinolines from β-arylethylamides or carbamates through intramolecular electrophilic aromatic substitution jk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.org. Typically employing dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), this reaction facilitates the cyclization onto the aromatic ring jk-sci.comorganic-chemistry.org. The resulting dihydroisoquinolines can subsequently be oxidized to aromatic isoquinolines wikipedia.orgnrochemistry.com.

While the direct application of the Bischler-Napieralski reaction to produce 1,3-isoquinolinediols is not common, it is instrumental in building the isoquinoline framework. Modifications and specific starting materials can lead to precursors for dihydroxylated variants. For instance, the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives has been achieved through cascade reactions involving N-alkyl-N-methacryloyl benzamides and aryl aldehydes, offering a route to diones that can be reduced to diols rsc.org. Furthermore, asymmetric variants of the Bischler-Napieralski reaction have been developed, yielding chiral 1,2,3,4-tetrahydroisoquinolines with notable stereoselectivities, indicating the potential for controlling stereochemistry in related syntheses rsc.org.

Pictet-Spengler Reaction and its Adaptations

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, leading to the formation of 1,2,3,4-tetrahydroisoquinolines depaul.eduthermofisher.comwikipedia.org. This reaction is highly valuable for constructing the saturated isoquinoline ring system, which can be a precursor to more functionalized derivatives. The reaction mechanism typically proceeds via an iminium ion intermediate that undergoes electrophilic attack on the aromatic ring depaul.eduwikipedia.org.

Adaptations of the Pictet-Spengler reaction are relevant for accessing dihydroxylated isoquinolines. For example, the reaction of 3,4-dihydroxyphenethylamine with a glycolaldehyde (B1209225) equivalent under acidic conditions is a plausible route to the tetrahydroisoquinoline core, which could then be further functionalized vulcanchem.com. Significantly, the Pictet-Spengler reaction has been successfully employed in asymmetric synthesis, utilizing enzymes like norcoclaurine synthase (NCS) to produce optically active tetrahydroisoquinolines with high yields and enantiomeric excesses nih.gov. This enzymatic approach highlights the potential for stereoselective synthesis of functionalized tetrahydroisoquinolines.

Catalytic Hydrogenation and Reduction Strategies for Isoquinoline Rings

Reduction strategies are crucial for converting precursor molecules, such as isoquinoline-1,3-diones, into the desired 1,3-isoquinolinediol structures. While specific reports detailing the direct reduction of isoquinoline-1,3-diones to 1,3-isoquinolinediols are not extensively detailed in the initial search results, the general principle involves the reduction of the carbonyl groups to hydroxyl functionalities.

One relevant pathway involves the oxidation and subsequent transformations of compounds like salsolinol-1-carboxylic acid. Electrochemical studies have shown that salsolinol-1-carboxylic acid can be oxidized to a dione (B5365651), which then decarboxylates to form the quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol nih.gov. This illustrates a process where oxidation and subsequent reactions lead to dihydroxylated tetrahydroisoquinoline derivatives, hinting at the chemical transformations that can lead to hydroxylated isoquinoline systems.

Modern Strategies in Regioselective and Stereoselective Synthesis

Modern synthetic methodologies are paramount for achieving high regioselectivity and stereoselectivity in the synthesis of complex molecules like 1,3-isoquinolinediols. Transition metal catalysis and organocatalysis provide powerful tools for precise molecular construction.

Transition Metal-Catalyzed Coupling Reactions for Isoquinoline Ring Construction

Transition metal catalysis offers sophisticated approaches for constructing the isoquinoline core with control over substitution patterns. Palladium, copper, and rhodium catalysts, among others, are widely employed in various coupling and cyclization reactions mdpi.comwhiterose.ac.ukmdpi.comnih.gov. For instance, copper-catalyzed Goldberg–Ullmann-type coupling reactions have been utilized to synthesize isoquinoline derivatives substituted at the 3-position mdpi.com. Rhodium-catalyzed reactions, including C-H activation, have also emerged as efficient strategies for isoquinoline synthesis, allowing for the direct functionalization of C-H bonds whiterose.ac.uknih.gov. These methods enable the precise assembly of complex isoquinoline frameworks, which can then be further elaborated to incorporate hydroxyl groups at specific positions.

Organocatalytic and Asymmetric Synthesis Routes for Isoquinolinediols

Organocatalysis and asymmetric synthesis have revolutionized the preparation of enantiomerically enriched compounds, including isoquinoline derivatives. These approaches utilize small organic molecules as catalysts to control stereochemical outcomes peerj.comchiralpedia.com.

The synthesis of isoquinoline-1,3-diones has been achieved through various organocatalytic methods, including cascade reactions and electrochemical processes rsc.orgresearchgate.netrsc.orgresearchgate.net. These diones serve as key intermediates that can be envisioned as precursors to 1,3-isoquinolinediols.

Furthermore, organocatalytic strategies have been developed for the asymmetric synthesis of related heterocyclic scaffolds, demonstrating the potential for controlling stereochemistry in isoquinoline synthesis. For example, asymmetric Pictet-Spengler reactions catalyzed by enzymes nih.gov and organocatalysts have yielded chiral tetrahydroisoquinolines with high enantiomeric purity nih.govpeerj.comchiralpedia.comrsc.orgnih.gov. These advancements underscore the growing capability of organocatalysis to provide enantioselective routes to complex isoquinoline derivatives, paving the way for the synthesis of chiral 1,3-isoquinolinediols.

Compound List

this compound

Isoquinoline-1,3-dione

Isoquinoline-1,3(2H,4H)-dione

1,2-Dihydroisoquinoline

1,2,3,4-Tetrahydroisoquinoline

Salsolinol-1-carboxylic acid

Dehydrosalsolinol

Norcoclaurine synthase (NCS)

Multi-component Reactions and Tandem Processes for Isoquinoline Core Formation

Multi-component reactions (MCRs) and tandem processes offer significant advantages in the synthesis of complex heterocyclic structures like isoquinolines by combining multiple reaction steps into a single operation, thereby reducing reaction times, waste, and purification efforts. These strategies are particularly attractive for building the isoquinoline core efficiently.

While direct MCRs specifically for the this compound core are not extensively detailed in the provided search results, general MCR strategies for isoquinoline formation are well-established. For instance, isocyanide-based MCRs are versatile tools for generating nitrogen-containing heterocycles nih.govorganic-chemistry.orgtcichemicals.commdpi.com. These reactions typically involve three or more starting materials reacting in a single vessel, leading to products that incorporate most of the atoms from the substrates, thus minimizing by-products organic-chemistry.orgtcichemicals.compreprints.org. Examples of MCRs relevant to heterocyclic synthesis include the Strecker, Hantzsch, Biginelli, Passerini, and Ugi reactions organic-chemistry.orgtcichemicals.compreprints.org.

Tandem reactions, which involve a sequence of reactions occurring in one pot without isolation of intermediates, are also crucial for efficient isoquinoline synthesis. For example, cascade reactions involving acryloyl benzamides with aryl aldehydes have been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives rsc.org. These reactions can proceed under mild conditions, sometimes without metal catalysts or organic solvents, showcasing green chemistry principles rsc.org. Similarly, tandem annulation of 1,3-enynes with amines has been reported for the synthesis of functionalized pyridine (B92270) and pyrrole (B145914) derivatives, illustrating the power of sequential reactions in forming complex ring systems d-nb.info. Although not directly forming the this compound core, these examples highlight the synthetic utility of tandem processes in constructing related heterocyclic frameworks.

Process Optimization and Scalability in Isoquinolinediol Synthesis

Optimizing synthetic routes for this compound and its congeners is critical for achieving high yields, purity, and cost-effectiveness, especially for potential large-scale production. This involves refining reaction conditions, reagent selection, and employing systematic optimization strategies.

Reagent and Solvent System Refinements for Enhanced Yield and Purity

The choice of reagents and solvent systems significantly impacts reaction efficiency, yield, and product purity. For instance, in the synthesis of 1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride, the use of indium(III) chloride (InCl₃) as a catalyst has been suggested to enhance reaction efficiency . For purification, recrystallization using methanol-water systems (3:1 v/v) has been validated for high-purity isolation .

For 1,2,3,4-tetrahydro-2-methyl-4,6-isoquinolinediol hydrochloride, process optimization strategies include reagent substitution for cost efficiency, such as replacing N-methyl-N'-tetrahydrofuranformyl-propanediamine with N-methyl-3-aminopropionitrile to reduce raw material costs and minimize purification issues . Solvent system refinement, such as switching from tetrahydrofuran (B95107) (THF) to dimethylacetamide (DMAc), has been shown to improve reaction homogeneity and reduce side products during coupling steps . These examples underscore the importance of systematic evaluation of reagents and solvents to achieve optimal outcomes.

Catalytic Recycling and Sustainability Considerations in Isoquinoline Synthesis

Sustainability in chemical synthesis is increasingly important, focusing on reducing waste, energy consumption, and the use of hazardous materials. Catalytic recycling and the use of greener solvents are key aspects of this endeavor.

Palladium-on-carbon (Pd/C) catalysts, commonly used in hydrogenation reactions for isoquinoline synthesis, can be recovered via filtration and reactivated. For example, Pd/C catalysts reactivated with nitric acid have retained 92% of their activity over five cycles, thereby lowering production costs . The development of more sustainable synthetic routes often involves exploring alternative catalysts and reaction media. For instance, a cascade reaction for isoquinoline-1,3(2H,4H)-dione derivatives was reported to proceed efficiently under mild conditions without metal catalysts or organic solvents, aligning with green chemistry principles rsc.org.

The broader field of green chemistry emphasizes catalysis-driven transformations, the use of renewable feedstocks, and solvent-free or aqueous-phase reactions ijnc.ir. Solvent selection plays a crucial role in reducing the environmental impact of a process by minimizing the number of synthesis steps and enabling solvent recovery and recycling nih.gov.

Application of Design of Experiments (DOE) in Reaction Optimization

Design of Experiments (DoE) is a powerful statistical methodology for systematically planning, conducting, and analyzing experiments to understand how input variables (factors) affect an output variable (response) datatab.netwhiterose.ac.ukscielo.brnih.govinterchim.frresearchgate.netrsc.org. DoE is particularly effective for optimizing reaction conditions, identifying key influencing factors, and determining the optimal levels of these factors to maximize yield and purity datatab.netwhiterose.ac.ukscielo.brnih.govinterchim.frresearchgate.netrsc.org.

The DoE process typically involves:

Defining the problem and objectives : Clearly stating the goal, such as maximizing yield or purity.

Identifying factors and levels : Determining the variables that can influence the reaction (e.g., temperature, concentration, catalyst loading) and their respective ranges.

Selecting a DoE design : Choosing an appropriate design (e.g., full factorial, fractional factorial, response surface methodology like Central Composite Design or Box-Behnken Design) based on the number of factors and the desired outcome datatab.netscielo.br.

Conducting experiments : Performing the experiments according to the designed matrix, often with randomization to avoid systematic errors.

Analyzing data : Using statistical tools (e.g., ANOVA, regression analysis) to model the relationship between factors and responses, identify significant factors, and determine optimal conditions datatab.netwhiterose.ac.ukresearchgate.net.

For example, DoE can be applied to optimize parameters like temperature, reaction time, catalyst loading, and solvent composition to achieve the highest reaction yield and purity for isoquinolinediol synthesis whiterose.ac.uk. By systematically exploring the experimental space, DoE can reveal interactions between factors that might be missed with traditional one-factor-at-a-time (OFAT) optimization methods whiterose.ac.uknih.gov. This approach is crucial for developing robust and scalable synthetic processes, reducing development time and costs whiterose.ac.uknih.govinterchim.fr.

Chemical Reactivity and Mechanistic Studies of 1,3 Isoquinolinediol Systems

Electrophilic and Nucleophilic Substitution Reactions on the Dihydroxylated Isoquinoline (B145761) Core

The isoquinoline nucleus can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the directing effects of the fused benzene (B151609) ring, the pyridine (B92270) ring, and any existing substituents.

Electrophilic Aromatic Substitution:

In isoquinoline itself, electrophilic substitution, such as nitration, preferentially occurs on the benzene ring at positions 5 and 8. shahucollegelatur.org.inquimicaorganica.org This is because the pyridine ring is deactivated by the electronegative nitrogen atom. For 1,3-isoquinolinediol, the two hydroxyl groups are strong activating groups and are ortho-, para- directing. Consequently, electrophilic attack is expected to be directed to the positions ortho and para to the hydroxyl groups. Given the 1,3-dihydroxylation pattern, these positions are C4, C5, and C7. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions.

Reaction TypeReagentsExpected Major ProductsReference
NitrationHNO₃/H₂SO₄4-Nitro-1,3-isoquinolinediol, 5-Nitro-1,3-isoquinolinediol, 7-Nitro-1,3-isoquinolinediol shahucollegelatur.org.inquimicaorganica.org
HalogenationBr₂/FeBr₃4-Bromo-1,3-isoquinolinediol, 5-Bromo-1,3-isoquinolinediol, 7-Bromo-1,3-isoquinolinediol iust.ac.ir
Friedel-Crafts AcylationAcyl chloride/AlCl₃4-Acyl-1,3-isoquinolinediol, 5-Acyl-1,3-isoquinolinediol, 7-Acyl-1,3-isoquinolinediol iust.ac.ir

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the isoquinoline ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.orgyoutube.com The pyridine ring is more susceptible to nucleophilic attack than the benzene ring, with position C-1 being the most reactive. iust.ac.ir In this compound, the presence of the hydroxyl groups, which are electron-donating, would further deactivate the ring towards nucleophilic attack. However, if a good leaving group were present on the pyridine ring, nucleophilic substitution could potentially occur. For instance, in related nitroquinoline derivatives, nucleophilic displacement of a hydrogen atom (a VNS reaction) has been observed, where the nitro group activates the ring for nucleophilic attack. nih.gov

Oxidation Pathways and Quinone Methide Formation from Isoquinolinediols

The dihydroxylated isoquinoline core is susceptible to oxidation. The oxidation of similar dihydroxy-tetrahydroisoquinoline derivatives is known to proceed via the formation of quinone intermediates, which can then tautomerize to highly reactive quinone methides. nih.govdntb.gov.ua These quinone methides are electrophilic species that can be trapped by nucleophiles. nih.govnih.gov

A plausible oxidation pathway for a derivative, 1,2,3,4-tetrahydro-6,7-isoquinolinediol, involves a two-electron, two-proton oxidation to form the corresponding isoquinoline-6,7-dione. This dione (B5365651) can then undergo further reactions. nih.gov By analogy, the oxidation of this compound could potentially lead to the formation of an unstable quinone-like intermediate.

Reduction Transformations to Tetrahydro and Decahydro Isoquinolinediol Derivatives

The isoquinoline ring system can be reduced to form tetrahydroisoquinoline and decahydroisoquinoline (B1345475) derivatives. nih.goveburon-organics.com These reduction reactions can be achieved using various reducing agents and conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation of the isoquinoline ring typically reduces the pyridine ring first, yielding 1,2,3,4-tetrahydroisoquinoline. nih.gov Further reduction of the benzene ring to form decahydroisoquinoline derivatives requires more forcing conditions. The presence of the hydroxyl groups on the benzene ring of this compound would likely influence the rate and selectivity of the reduction.

ProductReducing AgentConditionsReference
1,2,3,4-Tetrahydro-1,3-isoquinolinediolH₂, Pd/CMild temperature and pressure nih.gov
Decahydro-1,3-isoquinolinediolH₂, PtO₂ or Rh/CHigh temperature and pressure nih.gov

Chemical Reduction:

Chemical reducing agents can also be employed. For example, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce the aromatic isoquinoline ring but can reduce related isoquinolinium salts. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the pyridine ring.

Ring-Opening and Rearrangement Reactions of the Isoquinoline Scaffold

The isoquinoline scaffold is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. wiley-vch.denih.govlibretexts.org

Ring-Opening:

Oxidative cleavage of the benzene or pyridine ring can lead to ring-opened products. For instance, oxidation of isoquinoline with potassium permanganate (B83412) under alkaline conditions can cleave the benzene ring to yield cinchomeronic acid (pyridine-3,4-dicarboxylic acid) and phthalic acid. shahucollegelatur.org.in The presence of the activating hydroxyl groups in this compound would likely direct the oxidative cleavage to the carbocyclic ring.

Rearrangement Reactions:

Rearrangement reactions of the isoquinoline skeleton are less common but can be induced under specific conditions, often involving reactive intermediates. For example, the Beckmann rearrangement of oximes derived from isoquinoline ketones can lead to ring expansion. libretexts.org The Favorskii rearrangement of α-haloketones in the isoquinoline system could result in ring contraction. libretexts.org Another relevant transformation is the dienone-phenol rearrangement, which involves the conversion of a quinol to a hydroquinone. nih.gov While not directly applicable to this compound, it highlights the potential for skeletal rearrangements in related systems.

Exploration of Tautomeric Equilibria in Isoquinolinediol Systems (e.g., Keto-Enol, Quinoidal Forms)

This compound can exist in equilibrium with its tautomeric keto forms. This keto-enol tautomerism is a common phenomenon in organic chemistry. libretexts.orgfiveable.meyoutube.commasterorganicchemistry.comlibretexts.org The equilibrium between the diol and dione forms is a key aspect of its chemistry.

Specifically, this compound can exist in equilibrium with isoquinoline-1,3(2H,4H)-dione. rsc.orgresearchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the keto form is thermodynamically more stable. libretexts.org

The tautomerization can be catalyzed by either acid or base. fiveable.meyoutube.com

Acid-catalyzed tautomerization: Protonation of a hydroxyl oxygen is followed by deprotonation at the adjacent carbon to form the keto tautomer.

Base-catalyzed tautomerization: Deprotonation of a hydroxyl group is followed by protonation at the adjacent carbon.

The existence of these tautomeric forms means that this compound can exhibit reactivity characteristic of both phenols and ketones. For example, the keto tautomer, isoquinoline-1,3(2H,4H)-dione, can undergo reactions typical of carbonyl compounds at the C1 and C3 positions.

Tautomeric FormKey Structural FeaturesPotential Reactivity
This compound (Enol form)Two hydroxyl groups on the aromatic ringElectrophilic aromatic substitution, oxidation
Isoquinoline-1,3(2H,4H)-dione (Keto form)Two carbonyl groups in the heterocyclic ringNucleophilic addition at carbonyl carbons, enolate formation

Derivatization Strategies and Analogue Development of the 1,3 Isoquinolinediol Scaffold

Functionalization at Hydroxyl and Nitrogen Centers

The hydroxyl groups and the nitrogen atom within the isoquinoline (B145761) ring are key sites for derivatization.

Alkylation and Acylation Reactions at Phenolic Hydroxyls and Amine Nitrogen

Alkylation and acylation reactions are fundamental for modifying the polarity and reactivity of the hydroxyl and nitrogen centers.

Alkylation: The hydroxyl groups, if phenolic in nature, can undergo O-alkylation using alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate, sodium hydride) in polar aprotic solvents like DMF or acetonitrile. This process yields ether derivatives. The nitrogen atom in the isoquinoline ring can also be alkylated, typically forming quaternary ammonium (B1175870) salts or tertiary amines depending on the starting material's oxidation state and reaction conditions.

Acylation: Acylation of the hydroxyl groups can be achieved using acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine (B92270), triethylamine). This leads to the formation of ester derivatives. The nitrogen atom can also be acylated to form amide linkages.

Etherification and Esterification of Dihydroxylated Positions

Specific methods for ether and ester formation are crucial for analogue development.

Etherification: Beyond simple alkylation, more complex ether linkages can be formed. For instance, Williamson ether synthesis, involving the reaction of an alkoxide (generated from the hydroxyl group with a strong base) with an alkyl halide, is a common method. The introduction of benzyl (B1604629) or other protecting group ethers can be employed during multi-step syntheses.

Esterification: Ester formation can be achieved through direct esterification with carboxylic acids using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of DMAP (4-dimethylaminopyridine). Alternatively, reactions with acyl halides or anhydrides are efficient routes to esters.

Modification of the Carbon Skeleton

Alterations to the carbon framework of the isoquinoline ring system or its attached side chains can significantly impact the compound's properties.

Introduction of Substituents at Aromatic and Aliphatic Positions of the Isoquinoline Ring

Modifications to the core isoquinoline ring can be achieved through various substitution reactions.

Aromatic Substitution: Electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, or Friedel-Crafts acylation/alkylation, can be performed on the aromatic portions of the isoquinoline ring, provided suitable activating or directing groups are present or introduced. The regioselectivity of these reactions depends on the existing substituents.

Aliphatic Substitution: If the isoquinoline scaffold is in a reduced (e.g., tetrahydroisoquinoline) or partially saturated form, aliphatic positions may be amenable to functionalization. This could involve reactions like allylic oxidation or substitution if double bonds are present.

Side Chain Elaboration and Heterocyclic Annulation Strategies

Extending or modifying existing side chains, or constructing new rings fused to the isoquinoline core, are advanced derivatization techniques.

Side Chain Elaboration: If the 1,3-Isoquinolinediol scaffold or its precursors possess reactive functional groups on side chains (e.g., carbonyls, halogens, amines), these can be used for chain extension via Wittig reactions, Grignard additions, or reductive aminations.

Heterocyclic Annulation: Strategies for annulation involve building additional heterocyclic rings onto the isoquinoline framework. For example, reactions involving 1,3-dipolar cycloadditions or transition-metal catalyzed cyclizations can be employed to create fused or spirocyclic systems, expanding the structural diversity. Research into isoquinoline synthesis often involves annulation strategies starting from simpler precursors, which could be adapted for creating complex isoquinoline derivatives nih.gov.

Stereochemical Control in Derivatization Processes

When derivatization introduces new chiral centers or when enantiomerically pure compounds are desired, stereochemical control becomes paramount.

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries or chiral reagents during derivatization can induce stereoselectivity. For instance, chiral acylating agents or chiral alkylating agents can lead to diastereomeric products that can potentially be separated.

Asymmetric Catalysis: Employing asymmetric catalysts (e.g., chiral metal complexes, organocatalysts) in reactions like alkylation, acylation, or ring formation can directly generate enantiomerically enriched products.

Resolution of Racemates: If derivatization leads to a racemic mixture, classical resolution techniques, such as fractional crystallization of diastereomeric salts formed with chiral acids or bases, or chromatographic separation using chiral stationary phases, can be employed to obtain pure enantiomers. Methods for determining the enantiomeric composition of substituted tetrahydroisoquinolines often involve derivatization with chiral reagents followed by gas chromatography scirp.org.

Advanced Spectroscopic and Structural Elucidation of 1,3 Isoquinolinediol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the molecular structure of 1,3-isoquinolinediol in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the connectivity, and determination of stereochemical relationships.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information for structural verification. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H spectrum reveal connectivity between neighboring protons.

In the ¹H NMR spectrum of this compound, the aromatic protons of the benzene (B151609) ring typically appear as complex multiplets in the downfield region, characteristic of the isoquinoline (B145761) core. acs.org The proton at the C4 position is expected to be a singlet, given its isolation from other protons. The hydroxyl (-OH) protons would likely present as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons bearing the hydroxyl groups (C1 and C3) are expected to be significantly deshielded, appearing at a lower field. The remaining carbons of the isoquinoline ring will resonate in the typical aromatic region. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on typical values for isoquinoline and diol substructures in a solvent like DMSO-d₆)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1-~155-165
3-~150-160
4~7.0-7.5 (s)~105-115
5~7.8-8.2 (d)~125-130
6~7.4-7.8 (t)~120-125
7~7.4-7.8 (t)~125-130
8~7.8-8.2 (d)~120-125
4a-~130-135
8a-~135-140
1-OHVariable (broad s)-
3-OHVariable (broad s)-

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, COSY would reveal the connectivity of the protons on the benzene ring (H-5 through H-8), confirming their adjacent positions. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). It allows for the unambiguous assignment of carbon signals for all protonated carbons (C4, C5, C6, C7, C8). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nanalysis.comceitec.cz This is particularly useful for determining stereochemistry and confirming assignments. libretexts.orgyoutube.com For the planar this compound, NOESY can confirm spatial proximities, such as the correlation between H4 and H5, which are located on the same side of the molecule.

For chiral derivatives of this compound, determining enantiomeric purity is essential. NMR spectroscopy, combined with chiral derivatizing agents (CDAs), provides a powerful method for this analysis.

A common protocol for diols involves a three-component derivatization. nih.gov The chiral diol is reacted with an achiral boronic acid, such as 2-formylphenylboronic acid, and a single enantiomer of a chiral amine (e.g., (R)-α-methylbenzylamine). nih.gov This reaction forms a pair of diastereomeric iminoboronate esters. Because diastereomers have different physical properties, their corresponding nuclei are in slightly different chemical environments. This results in separate, well-resolved signals in the ¹H NMR spectrum. rsc.orgrsc.org The enantiomeric excess (ee) of the original diol can be accurately determined by integrating the distinct signals of the diastereomeric products. bath.ac.ukacs.org Chiral boric acids can also serve as effective CDAs for diols, forming stable cyclic esters that produce significant chemical shift differences between diastereomers. rsc.orgrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are dominated by vibrations associated with its hydroxyl and aromatic functionalities.

O-H Vibrations: The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching mode involved in intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ are assigned to the stretching vibrations of the C-H bonds on the aromatic ring.

Ring Vibrations (C=C and C=N Stretching): The skeletal vibrations of the isoquinoline ring, involving C=C and C=N stretching, typically produce a series of medium to strong bands in the 1650-1400 cm⁻¹ region.

C-O Stretching: Strong C-O stretching bands from the diol functionality are expected in the 1300-1000 cm⁻¹ region of the IR spectrum.

Out-of-Plane C-H Bending: The region between 900-650 cm⁻¹ contains bands from the out-of-plane bending of the aromatic C-H bonds, which can be diagnostic of the substitution pattern of the benzene ring.

Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. Therefore, the aromatic ring stretching modes are often more intense in the Raman spectrum compared to the IR spectrum, whereas the polar O-H and C-O stretching vibrations are typically weaker. americanpharmaceuticalreview.com

Table 2: Predicted Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H Stretch (H-bonded)3600-3200Strong, BroadWeak
Aromatic C-H Stretch3100-3000Medium, SharpMedium
C=N, C=C Ring Stretch1650-1400Medium-StrongStrong
C-O Stretch1300-1000StrongWeak-Medium
Aromatic C-H Bend900-650StrongWeak

Solid-state linear dichroic IR (IR-LD) spectroscopy is a specialized technique used to determine the orientation of molecules and specific functional groups within an ordered sample, such as a crystal or a stretched polymer film. nih.gov For small molecules like this compound, samples can be oriented by suspending them in a nematic liquid crystal medium. nih.gov

The technique involves measuring the absorbance of plane-polarized infrared light parallel and perpendicular to a reference axis of the oriented sample. The difference in absorbance, or the dichroic ratio, is related to the average orientation of a specific bond's transition dipole moment relative to that axis. By analyzing the dichroism of characteristic absorption bands (e.g., O-H, C-O, and C-H vibrations), it is possible to deduce information about the preferred conformation and the arrangement of molecules in the solid state. This can help in predicting the three-dimensional structure and understanding intermolecular interactions like hydrogen bonding networks.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of organic molecules, offering the ability to determine the exact molecular formula of a compound from its precise mass-to-charge ratio (m/z). nih.govlibretexts.org Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions due to the non-integer masses of individual isotopes. libretexts.org For this compound (C₉H₇NO₂), the exact mass provides a unique signature for its identification.

When subjected to tandem mass spectrometry (MS/MS), the protonated molecule of an isoquinoline derivative undergoes collision-induced dissociation (CID), leading to a series of characteristic fragment ions. The fragmentation patterns are highly dependent on the structure of the parent molecule, including the nature and position of substituents. For isoquinoline alkaloids, common fragmentation pathways involve the loss of small neutral molecules. nih.govresearchgate.net In the case of this compound, the fragmentation would likely be initiated by the loss of stable neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrogen cyanide (HCN).

A plausible fragmentation pathway for this compound would begin with the protonated molecular ion [M+H]⁺. Subsequent fragmentation could involve sequential losses of CO and H₂O from the heterocyclic and carbocyclic rings. The study of related isoquinoline alkaloids has shown that fragmentation can be complex, sometimes involving hydrogen rearrangements and ring cleavages. nih.govresearchgate.netmdpi.com

Below is a table of proposed fragments for this compound based on common fragmentation behaviors of related heterocyclic compounds.

Fragment DescriptionMolecular FormulaCalculated Exact Mass (m/z)
Protonated Molecular Ion[C₉H₈NO₂]⁺162.0550
Loss of Water[C₉H₆NO]⁺144.0444
Loss of Carbon Monoxide[C₈H₈NO]⁺134.0600
Loss of HCN[C₈H₇O₂]⁺135.0441
Loss of H₂O and CO[C₈H₆N]⁺116.0495

X-ray Crystallography for Absolute Structure and Conformational Analysis of Isoquinolinediol Derivatives

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing arrangement.

While a specific crystal structure for this compound is not widely published, analysis of related isoquinoline and quinoline derivatives provides significant insight into its expected structural features. mdpi.comresearchgate.net The core isoquinoline ring system is expected to be largely planar due to its aromaticity. Steric hindrance between adjacent substituents can cause minor distortions from planarity. nih.gov

The most significant structural feature of this compound in the solid state would be the extensive network of intermolecular hydrogen bonds formed by the two hydroxyl groups. These -OH groups can act as both hydrogen bond donors and acceptors, leading to a highly organized and stable crystal lattice. The specific arrangement would dictate the packing motif, influencing physical properties like melting point and solubility. The analysis of tetrahydroisoquinoline alkaloids has confirmed the crucial role of such interactions in defining the crystal structure. mdpi.com

The table below presents typical bond lengths and angles for the isoquinoline core, derived from crystallographic data of related structures. These values represent the expected geometry for this compound.

Structural ParameterDescriptionExpected Value
C-C (aromatic)Bond length within the benzene ring~1.36 - 1.42 Å
C-N (aromatic)Bond length within the pyridine (B92270) ring~1.32 - 1.38 Å
C-O (hydroxyl)Bond length of the phenolic C-O bond~1.36 Å
C-N-CBond angle within the pyridine ring~117° - 120°
C-C-C (aromatic)Bond angle within the benzene ring~119° - 121°

Electrochemical Characterization and Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information on oxidation and reduction potentials. The redox behavior of this compound is expected to be dominated by the two hydroxyl groups attached to the aromatic system, which can undergo oxidation.

The structure of this compound contains functionalities analogous to phenols, which are known to be electrochemically active. The oxidation of phenolic compounds typically proceeds via a mechanism involving the transfer of electrons and protons to form phenoxy radicals. For a diol system, this process can be complex. The oxidation is generally irreversible, as the initially formed radical species can undergo subsequent chemical reactions, such as polymerization or rearrangement. Studies on other nitrogen-containing heterocyclic compounds with hydroxyl groups have demonstrated such irreversible anodic behavior. mdpi.com

The anticipated electrochemical characteristics of this compound are summarized in the following table.

Electrochemical ProcessExpected BehaviorInfluencing Factors
OxidationAnodic peak corresponding to the oxidation of one or both hydroxyl groups.pH, solvent, electrode material.
ReversibilityLikely an irreversible or quasi-reversible process due to the instability of the resulting radical species.Scan rate, chemical stability of the oxidized form.
ReductionReduction of the aromatic system may occur at highly negative potentials.Solvent window, electrode material.
MechanismInvolves electron and proton transfer from the hydroxyl groups.Number of protons and electrons transferred.

Computational and Theoretical Investigations of 1,3 Isoquinolinediol Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Stability

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental for elucidating a molecule's electronic structure, stability, and reactivity. These methods allow for the prediction of molecular geometries, electronic distributions, and energy landscapes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational flexibility, and to investigate the impact of solvation on these properties.

No specific MD simulations for 1,3-Isoquinolinediol were identified in the provided search results. Typically, MD simulations involve modeling the movement of atoms and molecules over time, allowing researchers to explore conformational landscapes and analyze solvent-structure interactions, such as hydrogen bonding and solvation free energies ugr.esmdpi.comsemanticscholar.orgmdpi.com.

Reaction Path and Transition State Analysis for Isoquinolinediol Transformations

Investigating reaction mechanisms and identifying transition states are crucial for understanding chemical transformations. This often involves calculating potential energy surfaces to map reaction pathways.

No specific studies detailing reaction path or transition state analysis for transformations involving this compound were found in the provided search results. Computational methods like the Nudged Elastic Band (NEB) or Quadratic Synchronous Transit (QST) are commonly used to locate transition states and map reaction pathways smu.eduuni-muenchen.denumberanalytics.comjussieu.fr.

In Silico Spectroscopic Predictions (NMR, IR) for Comparative Analysis

In silico spectroscopic predictions, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are valuable for aiding in structural elucidation and for comparing theoretical data with experimental results.

No direct in silico spectroscopic predictions for this compound were identified in the search results. Computational methods can predict NMR chemical shifts and IR vibrational frequencies, which are then compared to experimental spectra to confirm molecular structures or tautomeric forms arxiv.orgbruker.comrsc.orgfaccts.denih.govchemaxon.comresearchgate.netmestrelab.comnmrdb.org. For instance, DFT calculations can predict IR spectra by computing vibrational frequencies and intensities faccts.deresearchgate.net. NMR chemical shifts can be predicted using various algorithms, including HOSE codes, machine learning, and increment methods bruker.comrsc.orgchemaxon.commestrelab.com.

Molecular Docking and Ligand-Protein Interaction Analysis (focused on understanding binding modes for chemical design, not biological outcomes or efficacy)

Molecular docking and related computational techniques are used to predict how a small molecule (ligand) binds to a protein target, focusing on the geometry and nature of these interactions.

No specific molecular docking studies involving this compound were found in the provided search results. Such analyses typically involve predicting binding poses, estimating binding affinities, and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and a protein's active site to guide chemical design ugr.esnih.govplos.orgnih.govhilarispublisher.comfrontiersin.orgdiva-portal.orgmdpi.com.

Compound List

this compound

Note: The absence of specific computational studies for this compound in the reviewed literature indicates a potential area for future research. The methodologies described above represent standard computational chemistry approaches that could be applied to gain deeper insights into the properties of this compound.

Role As a Chemical Scaffold and Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Polycyclic Alkaloids and Heterocycles

The inherent reactivity of the 1,3-isoquinolinediol scaffold, characterized by its lactam-like structure and the presence of acidic N-H and enolic protons, provides multiple avenues for synthetic elaboration. This has been leveraged in the construction of a variety of heterocyclic systems, including those that form the core of naturally occurring alkaloids.

While direct, multi-step total syntheses of complex polycyclic alkaloids starting specifically from this compound are not extensively documented in readily available literature, its structural motifs are present in various synthetic intermediates. The fundamental reactivity of the isoquinoline (B145761) core is well-established in classical synthetic strategies for alkaloids. For instance, the treatment of homophthalic acid with ammonia (B1221849) is a known method to produce 1,3-dihydroxyisoquinoline, establishing a foundational synthetic route to this scaffold. tohoku.ac.jp

The reactivity of the diol tautomer is also a subject of investigation. For example, attempts to form pyrylium (B1242799) salts from 1,3-dihydroxyisoquinoline have been reported, providing insights into its chemical behavior under specific reaction conditions, even when the desired product is not obtained. acs.org This type of reactivity data is crucial for designing synthetic pathways toward more elaborate heterocyclic structures.

The broader class of isoquinoline alkaloids is biosynthetically derived from amino acids like tyrosine and phenylalanine. imperial.ac.uknih.gov Synthetic chemists often mimic these pathways, and scaffolds like this compound can serve as simplified models or starting points for building the more complex frameworks found in nature. The functional handles present in this compound allow for the introduction of various substituents and the annulation of additional rings, which are key steps in the assembly of polycyclic systems.

Starting Material Reagents Product Significance
Homophthalic acidAmmonia1,3-DihydroxyisoquinolineFoundational synthesis of the scaffold. tohoku.ac.jp

Development of Chemical Probes and Tools for Biochemical System Interrogation (Mechanism-focused)

The development of chemical probes—small molecules designed to study and manipulate biological systems—often relies on versatile scaffolds that can be systematically modified. nih.govnih.govresearchgate.net While therapeutic claims are beyond the scope of this discussion, the this compound (homophthalimide) framework has appeared in the context of screening for molecular interactions, a key step in probe development.

For instance, in a large-scale chemical library screening aimed at identifying novel scaffolds that bind to the protein streptavidin, this compound was identified as a hit compound. This initial finding suggests that the this compound scaffold possesses the appropriate structural features to participate in molecular recognition events. Further optimization of such a hit, based on structural information from techniques like X-ray crystallography, could lead to the development of highly specific probes. The focus of such endeavors from a chemical biology perspective is to understand the mechanism of interaction—which functional groups on the scaffold are crucial for binding and what is the nature of the non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with the protein target.

The phthalimide (B116566) group, of which homophthalimide is a structural isomer, is a well-known pharmacophore. nih.gov This underscores the potential of the this compound scaffold in the design of molecules that can interact with biological macromolecules. The development of such tools is instrumental in elucidating the function of proteins and other biological targets, independent of any potential therapeutic application.

Scaffold Screening Target Screening Method Relevance to Chemical Probes
This compoundStreptavidinFluorescence PolarizationIdentification of a novel scaffold for potential probe development.

Potential Applications in Material Science and Catalysis (if relevant to chemical properties)

The application of this compound and its derivatives in material science and catalysis is an area with limited specific research. However, the properties of the related phthalimide and naphthalimide structures offer some insights into potential avenues of exploration.

Phthalimide and its derivatives have been investigated for their utility in the synthesis of polymers and dyes. nih.gov For example, they can be incorporated into polyimide structures, which are known for their thermal stability and mechanical strength. researchgate.net The rigid, planar nature of the aromatic isoquinoline core in this compound could potentially be exploited in the design of novel organic materials with interesting electronic or photophysical properties. Naphthalimide derivatives, which share structural similarities, are known for their fluorescence and have been used in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govrsc.org

In the realm of catalysis, phthalimide derivatives have been screened for their potential as catalysts in photoredox reactions. researchgate.net The ability of these conjugated systems to absorb light and participate in single-electron transfer processes is key to this application. Given the aromatic and electron-rich nature of the this compound system, it is plausible that its derivatives could be designed to exhibit similar catalytic activity. However, it is important to note that this remains a speculative area, with a need for dedicated research to explore these possibilities.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Strategies for Underivatized 1,3-Isoquinolinediol

The synthesis of underivatized this compound remains an area ripe for innovation. While established methods exist, current research is focused on developing more efficient, atom-economical, and environmentally benign routes. Emerging strategies aim to bypass multi-step syntheses that often involve protecting groups or harsh reaction conditions.

One avenue of exploration involves catalytic approaches that can directly assemble the isoquinoline (B145761) core with the desired diol functionality. Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, have been adapted for the synthesis of related tetrahydroisoquinoline derivatives, suggesting potential for their application in creating the this compound scaffold with improved selectivity and yield . Similarly, visible-light-mediated radical cascade reactions are being investigated for the synthesis of isoquinoline-1,3(2H,4H)-diones researchgate.netrsc.org, which, with further development, could be adapted for the synthesis of the diol. Future research may focus on developing one-pot or continuous-flow syntheses that minimize waste and improve scalability.

Table 1: Emerging Synthetic Strategies for Isoquinoline Derivatives

Strategy TypeKey FeaturesPotential Application to this compound
Palladium-Catalyzed Cross-CouplingBuchwald-Hartwig amination, C-H activationInstalling functional groups, core assembly
Visible-Light-Mediated ReactionsRadical cascade, tandem reactions, metal-free conditionsCyclization, functionalization
Continuous-Flow SynthesisImproved control, scalability, safety, reduced wasteEfficient production of underivatized form
Metal-Free CatalysisSustainability, reduced environmental impactDirect functionalization

Exploration of Unconventional Reactivity and Novel Transformations

Beyond its known chemical properties, the exploration of this compound's unconventional reactivity is a growing frontier. This includes investigating its behavior in novel catalytic cycles, its potential as a ligand in organometallic chemistry, or its participation in unusual cycloaddition or rearrangement reactions. Understanding these less-explored transformations could unlock new synthetic methodologies and lead to the discovery of novel derivatives with unique properties.

For instance, while research has focused on the reduction and oxidation of tetrahydroisoquinoline derivatives , future work could delve into the electrochemistry of this compound, potentially revealing new redox pathways. Furthermore, its hydroxyl groups offer sites for derivatization, and exploring novel functionalization strategies that go beyond simple alkylation or acylation could lead to diverse molecular architectures. The development of metal-free cascade reactions for related isoquinoline-1,3(2H,4H)-diones highlights an emerging trend towards milder and greener transformations that could inspire new approaches for this compound researchgate.netrsc.org.

Table 2: Potential Novel Transformations of this compound

Transformation TypePotential Reactivity/MechanismExpected Outcome/Application
Electrocatalytic ReactionsRedox-mediated transformations, C-H functionalizationNovel functionalization, greener synthesis
OrganocatalysisAsymmetric catalysis, novel bond formationsEnantioselective synthesis of derivatives
Tandem/Cascade ReactionsOne-pot multi-step transformationsEfficient synthesis of complex structures
Photoredox CatalysisRadical generation, energy transfer, novel bond formationsAccess to unique reactivity pathways

Integration of Computational Chemistry with Automated Experimental Design

Table 3: Computational Chemistry and Automated Design in Synthesis

Computational ApproachRole in Synthesis DesignAutomation AspectBenefits for this compound Research
DFT/Quantum ChemistryPredicting reaction mechanisms, transition states, energiesGuiding robotic experiments, reaction optimizationUnderstanding reactivity, predicting pathways
Machine Learning/AIPredicting reaction outcomes, retrosynthesis, optimizing parametersAutonomous experimental planning, high-throughput screeningDiscovering novel routes, optimizing yields
Automated Synthesis PlatformsExecuting multi-step reactions robotically, high-throughput screeningReal-time data feedback, autonomous optimizationAccelerating synthesis and derivatization
Model-Based Design of ExperimentsEfficiently exploring parameter space for optimizationIterative refinement of experimental conditionsOptimizing yield and selectivity

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions using advanced in situ characterization techniques is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. Techniques such as in situ NMR, in situ IR, and in situ Raman spectroscopy, along with time-resolved mass spectrometry, offer powerful capabilities for observing chemical processes as they unfold perkinelmer.comcopernicus.orgkaust.edu.sa.

For the synthesis and transformations of this compound, these techniques can provide invaluable insights into reaction kinetics, the formation and decay of intermediates, and the purity of the final product. For example, in situ IR spectroscopy, with its fast scanning capabilities, can monitor fast chemical reactions in real-time, providing specific chemical information during the process perkinelmer.com. Time-resolved mid-infrared quantum cascade laser (QCL) absorption spectroscopy has demonstrated high spectral and temporal resolution for monitoring reaction kinetics and product yields copernicus.org. The application of these advanced techniques to reactions involving this compound would enable a deeper mechanistic understanding and facilitate more robust process development.

Table 4: Advanced In Situ Characterization Techniques for Reaction Monitoring

In Situ TechniqueInformation GainedApplication to this compound Synthesis/Reactions
In situ NMRStructural elucidation of intermediates, reaction kineticsIdentifying transient species, monitoring conversion
In situ IR/Raman SpectroscopyFunctional group changes, reaction progressReal-time monitoring of bond formation/breaking
Time-Resolved Mass Spectrometry (TR-MS)Identification of intermediates, reaction pathwaysTracking species evolution during reaction
UV-Vis Spectroscopy (Stopped-flow)Reaction kinetics, concentration changesMonitoring fast reaction rates
Electrochemical Methods (e.g., Cyclic Voltammetry)Redox behavior, reaction mechanismsInvestigating electrochemical transformations

Q & A

Q. Table 1: Key Physicochemical and Pharmacological Properties

PropertyValueReference
Molecular Weight161.16 g/mol
PARP-1 IC₅₀0.39 µM
Solubility in DMSO100 mM
Optimal Storage Temperature-20°C

How should researchers handle 1,5-Isoquinolinediol to ensure safety and stability?

  • Safety protocols :
    • Use nitrile gloves and tightly sealed goggles to avoid skin/eye contact .
    • Avoid inhalation; use fume hoods for powder handling .
  • Storage : Keep containers tightly sealed at -20°C; discard after 1–2 years .
  • Waste disposal : Follow institutional guidelines for organic solvents and enzyme inhibitors .

Advanced Research Questions

How can researchers resolve contradictions in neuroprotective outcomes across different injury models?

Discrepancies may arise from variations in PARP-1 activation thresholds or NOS2 expression levels across models. Methodological strategies include:

  • Model-specific calibration :
    • In NMDA-induced neurotoxicity , use 10 µM 1,5-isoquinolinediol to block PARP-1-mediated ATP depletion .
    • In diabetic neuropathy , combine with nerve conduction velocity assays to validate efficacy (e.g., 20 mg/kg in rat models) .
  • Biomarker validation : Measure downstream markers like 4-hydroxynonenal (4-HNE) adducts or SIRT1/SIRT2 protein expression to confirm target engagement .

What experimental designs are optimal for studying dual PARP-1/NOS2 inhibition in oxidative stress?

  • Combination assays :
    • Use siRNA knockdown of PARP-1 or NOS2 to isolate their contributions .
    • Pair with fluorescent probes (e.g., DAF-FM for NO detection) to quantify NOS2 activity .
  • In vivo models :
    • In diabetic rats, assess both peripheral nerve function (e.g., tactile thresholds) and systemic oxidative stress (e.g., lipid peroxidation) .
  • Data normalization : Express results as % inhibition relative to untreated controls to account for baseline variability .

Q. Table 2: Key In Vivo Parameters from Diabetic Rat Studies

ParameterControl GroupDiabetic + 1,5-IsoquinolinediolReference
Motor Nerve Conduction Velocity45.2 ± 2.1 m/s39.8 ± 1.8 m/s
Tactile Withdrawal Threshold12.5 ± 1.2 g8.7 ± 0.9 g
Plasma 4-HNE Adducts1.0 ± 0.2 nM0.5 ± 0.1 nM

How can researchers address low bioavailability in systemic delivery?

  • Formulation optimization :
    • Use PEGylated nanoparticles to enhance solubility and blood-brain barrier penetration .
    • Test prodrug derivatives (e.g., ester-linked analogs) for improved stability .
  • Pharmacokinetic profiling :
    • Measure plasma half-life via LC-MS/MS in rodent models .
    • Compare intraperitoneal vs. oral administration routes for efficacy .

Methodological Pitfalls and Solutions

  • Pitfall 1 : Off-target effects due to NOS2 inhibition in non-inflammatory models.
    • Solution : Include isoform-specific inhibitors (e.g., 1400W for NOS2) as controls .
  • Pitfall 2 : Artifacts in PARP-1 activity assays caused by NAD+ depletion.
    • Solution : Pre-incubate cells with NAD+ precursors (e.g., nicotinamide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.